REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]([C:12](O)=O)[C:8]([F:15])=[C:7]([F:16])[C:3]=1[C:4](O)=O.B>C1COCC1>[F:1][C:2]1[C:10]([F:11])=[C:9]([CH3:12])[C:8]([F:15])=[C:7]([F:16])[C:3]=1[CH3:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Type
|
CUSTOM
|
Details
|
the excess Borane destroyed by addition of anhydrous methanol (40 ml) and evaporation (repeated three times)
|
Type
|
ADDITION
|
Details
|
The residue was treated with 5% aqueous hydrocMoric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1F)C)F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |